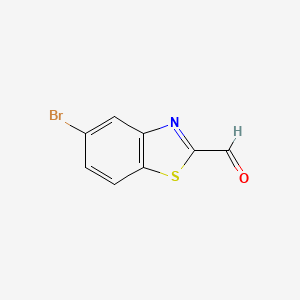

5-Bromo-benzothiazole-2-carbaldehyde

Description

BenchChem offers high-quality 5-Bromo-benzothiazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-benzothiazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,3-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPMLGVPEPOVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670425 | |

| Record name | 5-Bromo-1,3-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-64-1 | |

| Record name | 5-Bromo-2-benzothiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-benzothiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-benzothiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Bromo-benzothiazole-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique structural architecture, featuring a bromine-substituted benzothiazole core appended with a reactive aldehyde group, confers a versatile reactivity profile. This makes it a sought-after intermediate in the synthesis of a diverse array of bioactive molecules and functional materials. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, offering a critical resource for researchers engaged in its application. The benzothiazole nucleus is a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of a bromine atom and an aldehyde functional group on this core structure opens avenues for a multitude of chemical transformations, enabling the construction of complex molecular entities with tailored biological and physical characteristics.

Molecular and Physicochemical Profile

The fundamental properties of 5-Bromo-benzothiazole-2-carbaldehyde are summarized below, providing a foundational understanding of its chemical identity and behavior.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₄BrNOS | [1][2] |

| Molecular Weight | 242.09 g/mol | [1] |

| CAS Number | 885279-64-1 | [1][2] |

| Appearance | Yellow to light yellow or white solid | [2] |

| Melting Point | 147 ± 5 °C | [2] |

| Boiling Point | Not available (may decompose) | |

| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM). Sparingly soluble in water.[3] |

Structural and Crystallographic Analysis

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of 5-Bromo-benzothiazole-2-carbaldehyde. The compound crystallizes in the monoclinic space group P2₁/c. The benzothiazole core is planar, with the aldehyde group at the 2-position exhibiting a slight dihedral angle relative to the fused ring system. The bromine atom at the 5-position influences the molecular geometry through steric effects.

Key crystallographic parameters are detailed below:

| Parameter | Value | Source(s) |

| Space Group | P2₁/c | |

| Unit Cell Parameters | a = 7.42 Å, b = 12.58 Å, c = 14.23 Å, β = 105.7° | |

| C–Br Bond Length | 1.89 Å | |

| C=O Bond Length | 1.22 Å |

Density functional theory (DFT) calculations have been employed to complement experimental data, providing theoretical values for bond lengths and dipole moment (4.12 D) that are in good agreement with experimental findings.

Synthesis and Purification

The primary synthetic route to 5-Bromo-benzothiazole-2-carbaldehyde is through the electrophilic bromination of benzothiazole-2-carbaldehyde. This method offers a direct and efficient pathway to the desired product.

Experimental Protocol: Direct Bromination

This protocol outlines a general procedure for the synthesis of 5-Bromo-benzothiazole-2-carbaldehyde.

Diagram of the Synthesis Workflow:

Caption: Synthetic workflow for 5-Bromo-benzothiazole-2-carbaldehyde.

Step-by-Step Methodology:

-

Dissolution: Dissolve benzothiazole-2-carbaldehyde in an inert organic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to a controlled temperature, typically between 0 °C and room temperature, using an ice bath. This is crucial to manage the exothermicity of the reaction and prevent over-bromination.

-

Bromination: Slowly add a solution of molecular bromine (Br₂) in the same solvent to the stirred solution of the starting material. The reaction is typically rapid.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within 15 to 60 minutes.

-

Quenching and Workup: Upon completion, quench the reaction with an appropriate aqueous solution, such as sodium thiosulfate, to consume any unreacted bromine. Separate the organic layer.

-

Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography using a gradient of ethyl acetate in n-hexane to yield the pure 5-Bromo-benzothiazole-2-carbaldehyde.

Spectral Characterization

Thorough spectral analysis is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. Due to the substitution pattern, the aromatic region will display a complex splitting pattern. The aldehyde proton will appear as a singlet in the downfield region, typically around 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be observed at a characteristic downfield shift (around 180-190 ppm). The carbons of the benzothiazole ring will appear in the aromatic region, with their chemical shifts influenced by the bromine substituent and the electron-withdrawing aldehyde group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.

-

C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations of the benzothiazole ring in the 1400-1600 cm⁻¹ region.

-

The C-Br stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.09 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio) will be observed for the molecular ion.

-

Fragmentation: Common fragmentation pathways may include the loss of the aldehyde group (CHO) or the bromine atom.

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) is a robust and reliable technique for assessing the purity of 5-Bromo-benzothiazole-2-carbaldehyde.

HPLC Protocol

The following is a representative HPLC method that can be adapted for the analysis of this compound.

Diagram of the HPLC Analysis Workflow:

Caption: Workflow for HPLC analysis of 5-Bromo-benzothiazole-2-carbaldehyde.

Chromatographic Conditions:

| Parameter | Value | Source(s) |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm | [4] |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v) | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Injection Volume | 10 µL | [4] |

| Column Temperature | 30°C | [4] |

| Detection Wavelength | 250 nm | [4] |

| Run Time | 10 minutes | [4] |

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh a known amount of a reference standard of 5-Bromo-benzothiazole-2-carbaldehyde and dissolve it in the mobile phase to prepare a stock solution of known concentration.

-

Sample Solution: Prepare the sample solution by dissolving a weighed amount of the synthesized compound in the mobile phase to a similar concentration as the standard solution.

-

Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Applications in Research and Development

5-Bromo-benzothiazole-2-carbaldehyde is a valuable precursor in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutic agents. The benzothiazole scaffold is a well-established pharmacophore, and derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents.[2]

-

Organic Synthesis: The aldehyde functionality allows for a wide range of chemical transformations, including nucleophilic addition, condensation reactions to form Schiff bases, and oxidation to the corresponding carboxylic acid.[2] This makes it a versatile building block for the synthesis of more complex organic molecules.

-

Fluorescent Probes: The benzothiazole core is known to exhibit fluorescence. Derivatives of 5-Bromo-benzothiazole-2-carbaldehyde can be utilized in the development of fluorescent probes for biological imaging and sensing applications.[2]

-

Material Science: This compound can be incorporated into the structure of novel organic materials with specific electronic or optical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-benzothiazole-2-carbaldehyde. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-benzothiazole-2-carbaldehyde is a compound of significant interest with a well-defined physicochemical profile and versatile reactivity. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists, facilitating its effective use in the advancement of drug discovery and materials science.

References

- Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride. Benchchem. [URL: https://www.benchchem.

- 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1. Benchchem. [URL: https://www.benchchem.com/product/B1519838]

- 4 - The Royal Society of Chemistry. [URL: https://www.rsc.

- 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/26370427]

- 5-bromo-benzothiazole-2-carbaldehyde 885279-64-1. Guidechem. [URL: https://www.guidechem.com/product_show/885279-64-1.html]

- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. [URL: https://www.jyoungpharm.org/article/1118]

- Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. [URL: https://link.springer.com/article/10.1007/s00044-017-1909-0]

- 5-Bromo-benzothiazole-2-carbaldehyde. Chem-Impex. [URL: https://www.chemimpex.com/products/5-bromo-benzothiazole-2-carbaldehyde]

- Benzothiazole - Solubility of Things. [URL: https://solubilityofthings.

- Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34411854/]

- Supplementary Materials - The Royal Society of Chemistry. [URL: https://www.rsc.

- 5-BROMO-BENZOTHIAZOLE-2-CARBALDEHYDE, CasNo.885279-64-1 Chemical Technology Co.,LTD(expird) China (Mainland). [URL: https://www.chemicalbook.com/product_885279-64-1.htm]

- Electronic Supplementary Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. [URL: https://www.acgpubs.

- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940020/]

- Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. ResearchGate. [URL: https://www.researchgate.net/publication/362243405_Study_of_5-Bromo-2-Thiophene_Carboxaldehyde_Derived_Novel_Schiff_Baseas_a_Biologically_Active_Agent_as_well_as_X-Ray_Crystallographic_Studyof_C-S_Coupled_Benzothiazole]

- Benzothiazole | C7H5NS | CID 7222. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzothiazole]

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [URL: https://www.researchgate.

- Benzothiazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles/benzothiazoles.shtm]

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate. [URL: https://www.researchgate.

- Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. JOCPR. [URL: https://jocpr.com/vol7-iss4-2015/JCPR-2015-7-4-884-888.pdf]

- Benzothiazole-2-carboxaldehyde 97 6639-57-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/517600]

- Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504499/]

- Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. [URL: https://www.rsc.

- A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9694770/]

- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [URL: https://bulletin-pharmacy.com/index.php/journal/article/view/525]

Sources

5-Bromo-benzothiazole-2-carbaldehyde CAS number and structure

An In-depth Technical Guide to 5-Bromo-benzothiazole-2-carbaldehyde: Synthesis, Structure, and Applications

Abstract

5-Bromo-benzothiazole-2-carbaldehyde is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry, organic synthesis, and material science.[1][2] Characterized by a benzothiazole core functionalized with a bromine atom at the 5-position and an aldehyde group at the 2-position, this molecule's unique electronic and steric properties make it a highly reactive and valuable intermediate.[1] This guide provides a comprehensive technical overview of its chemical structure, synthesis protocols, reactivity, and critical applications, particularly in the development of novel therapeutic agents. Designed for researchers and drug development professionals, this document synthesizes crystallographic data, spectroscopic analysis, and proven experimental methodologies to offer an authoritative resource on this important chemical entity.

Compound Identification and Physicochemical Properties

5-Bromo-benzothiazole-2-carbaldehyde is a yellow to light yellow powder under standard conditions.[1] Its core identity and primary physical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 885279-64-1 | [1][2] |

| Molecular Formula | C₈H₄BrNOS | [1][2] |

| Molecular Weight | 242.1 g/mol | [1] |

| Appearance | Yellow to light yellow powder | [1] |

| Melting Point | 147 ± 5 °C | [1] |

| Purity | ≥ 96% (by NMR) | [1] |

| SMILES | C1=CC2=C(C=C1Br)N=C(S2)C=O | [3] |

Molecular Structure and Crystallographic Analysis

The precise three-dimensional arrangement of 5-Bromo-benzothiazole-2-carbaldehyde is critical to understanding its reactivity and interactions with biological targets.

Chemical Structure

The molecule consists of a bicyclic system where a benzene ring is fused to a thiazole ring. The bromine atom is substituted at position 5 of the benzene ring, and the carbaldehyde (formyl) group is at position 2 of the thiazole ring.

Caption: 2D structure of 5-Bromo-benzothiazole-2-carbaldehyde.

Crystallographic and Computational Insights

Single-crystal X-ray diffraction (SC-XRD) studies provide definitive structural data. 5-Bromo-benzothiazole-2-carbaldehyde crystallizes in the monoclinic space group P2₁/c.[3] The benzothiazole core is planar, with the aldehyde group at a slight dihedral angle of 8.9° relative to the fused ring system.[3] The bromine atom at the 5-position introduces notable steric effects, causing a minor distortion in the geometry of the benzene ring.[3]

Density Functional Theory (DFT) calculations corroborate the experimental data, with the calculated C–Br bond length (1.88 Å) closely matching the X-ray result (1.89 Å).[3] These analyses confirm that intermolecular forces, including C–H⋯S interactions and π–π stacking (at a distance of 3.45 Å between adjacent rings), are crucial in governing the crystal packing.[3]

Synthesis and Reactivity

The synthesis of 5-Bromo-benzothiazole-2-carbaldehyde is most commonly achieved through electrophilic substitution on the pre-formed benzothiazole-2-carbaldehyde core. Its aldehyde functionality dictates its subsequent reactivity, making it a versatile precursor for more complex molecules.

Synthetic Workflow: Direct Bromination

The most direct route involves the selective bromination of benzothiazole-2-carbaldehyde at the 5-position.[3] The electron-donating nature of the fused thiazole ring activates the benzene ring towards electrophilic attack, while the existing functional groups direct the substitution pattern.

Caption: Workflow for direct bromination synthesis.

Detailed Experimental Protocol: Synthesis via Direct Bromination

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Benzothiazole-2-carbaldehyde (1 equivalent)

-

Molecular Bromine (Br₂) (1.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Preparation: Dissolve benzothiazole-2-carbaldehyde in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: Low temperature is critical to control the reaction rate and prevent over-bromination or other side reactions.

-

Bromine Addition: Add molecular bromine (dissolved in a small amount of DCM) to the reaction mixture dropwise over 15 minutes using an addition funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by adding saturated sodium thiosulfate solution to neutralize any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 5-Bromo-benzothiazole-2-carbaldehyde.

Key Chemical Reactions

The aldehyde group is the primary site of reactivity, enabling a wide range of chemical transformations:

-

Nucleophilic Addition/Substitution: Reacts with amines or alcohols to form imines, Schiff bases, or acetals, which are common intermediates in the synthesis of more complex heterocyclic systems.[3]

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to different functional group classes.[3]

-

Condensation Reactions: It readily participates in Knoevenagel or Wittig-type reactions, allowing for carbon-carbon bond formation and the extension of the molecular framework.[4]

Applications in Research and Drug Development

5-Bromo-benzothiazole-2-carbaldehyde is not typically an end-product but rather a high-value intermediate for synthesizing biologically active compounds.[1]

Caption: Application pathways in drug discovery and research.

Antimicrobial Agents

The benzothiazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives synthesized from 5-bromo-benzothiazole-2-carbaldehyde have demonstrated significant activity against various bacterial and fungal strains, including some that are resistant to existing drugs.[3] The bromine atom can enhance lipophilicity, potentially improving cell membrane penetration, while modifications at the aldehyde position allow for fine-tuning of the molecule's interaction with specific microbial targets.

Anticancer Drug Development

Benzothiazole derivatives have been extensively investigated as anticancer agents.[5][6] A key mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division.[3] Compounds derived from 5-bromo-benzothiazole-2-carbaldehyde have been designed as colchicine site ligands, which bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[3] Its derivatives have shown selective cytotoxicity against a range of cancer cell lines.[3]

Fluorescent Probes and Material Science

Beyond pharmaceuticals, this compound is used to create fluorescent probes for biological imaging.[1] The conjugated π-system of the benzothiazole core can be extended through reactions at the aldehyde group to create molecules that fluoresce under specific conditions, enabling real-time visualization of cellular processes.[3] In material science, it serves as a monomer or precursor for developing polymers and coatings with unique electronic and optical properties.[1]

Conclusion

5-Bromo-benzothiazole-2-carbaldehyde is a compound of significant strategic importance for synthetic and medicinal chemists. Its well-defined structure, accessible synthesis, and versatile reactivity make it an indispensable starting material for a host of applications. From the development of next-generation antimicrobial and anticancer drugs to the creation of advanced materials and imaging agents, its role as a core building block continues to drive innovation across multiple scientific disciplines. Future research will likely focus on expanding its derivatization to explore new biological targets and develop novel functional materials.

References

- BenchChem. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1.

- Chem-Impex. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde.

- Alchem Pharmtech. (n.d.). CAS 768-11-6 | 5-Bromobenzothiazole-2-carbaldehyde.

- United States Biological. (n.d.). 5-Bromo-Benzothiazole-2-carbaldehyde ≥96% CAS.

- SINFOO Chemical Solutions Co., Ltd. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde.

- PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde.

- Guidechem. (n.d.). 5-bromo-benzothiazole-2-carbaldehyde 885279-64-1.

- PubChem. (n.d.). 5-Bromobenzothiazole.

-

ResearchGate. (2022). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Retrieved from [Link]

-

Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

-

MDPI. (2010). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility of 5-Bromo-benzothiazole-2-carbaldehyde in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 5-Bromo-benzothiazole-2-carbaldehyde in various organic solvents. Given the limited availability of published quantitative solubility data for this specific compound, this document focuses on equipping researchers with the foundational knowledge and detailed methodologies necessary to generate reliable solubility profiles in their own laboratories.

Introduction: The Critical Role of Solubility

5-Bromo-benzothiazole-2-carbaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of pharmaceuticals, particularly antimicrobial agents, as well as in the development of dyes and fluorescent probes.[1][2] Its utility in these applications is fundamentally linked to its solubility. A well-characterized solubility profile is paramount for:

-

Reaction Condition Optimization: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction kinetics and yield.

-

Purification Processes: Techniques like crystallization and chromatography are entirely dependent on differential solubility.[3]

-

Formulation Development: In medicinal chemistry, the solubility of a compound dictates its potential delivery mechanisms and bioavailability.[2]

-

Material Science Applications: For creating dyes or probes, solubility in relevant matrices is a key performance parameter.[2]

This guide will delve into the physicochemical properties of 5-Bromo-benzothiazole-2-carbaldehyde that govern its solubility and provide a robust, step-by-step protocol for its experimental determination.

Physicochemical Properties and Solubility Predictions

Understanding the inherent properties of 5-Bromo-benzothiazole-2-carbaldehyde allows for educated predictions of its solubility behavior based on the "like dissolves like" principle.[3]

Table 1: Physicochemical Properties of 5-Bromo-benzothiazole-2-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₈H₄BrNOS | [2][4][5] |

| Molecular Weight | ~242.1 g/mol | [2] |

| Appearance | Yellow to light yellow powder/solid | [2][4] |

| Melting Point | 147 ± 5 °C | [2] |

| Structure | Fused aromatic (benzothiazole) system with polar aldehyde and bromo substituents. | [1] |

The structure reveals a molecule that is largely rigid and planar.[1] The benzothiazole core is aromatic and relatively non-polar, while the aldehyde group introduces polarity and potential for hydrogen bonding as an acceptor. The bromine atom adds to the molecular weight and polarizability without significantly contributing to hydrogen bonding.

Based on these features, we can predict:

-

Good Solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetone, which can interact with the polar aldehyde group and the aromatic system. Structurally similar benzothiazole derivatives are reported to be well soluble in THF and chloroform.[6]

-

Moderate to Good Solubility in polar protic solvents like Ethanol and Methanol. The parent compound, benzothiazole, is soluble in ethanol.[7] However, the increased molecular weight and crystalline nature of the solid (indicated by the high melting point) may limit high solubility.

-

Poor Solubility in non-polar solvents like Hexane or Cyclohexane, as these solvents cannot effectively solvate the polar aldehyde functional group.

-

Poor Solubility in water, a common characteristic for benzothiazole derivatives due to the large non-polar fused ring system.[6][7]

Experimental Protocol for Solubility Determination

This section outlines a detailed, reliable method for determining the solubility of 5-Bromo-benzothiazole-2-carbaldehyde. The protocol is designed to be self-validating by ensuring equilibrium is reached and results are reproducible.

Materials and Equipment

-

5-Bromo-benzothiazole-2-carbaldehyde (purity ≥ 96%)[2]

-

Analytical balance (± 0.1 mg accuracy)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Scintillation vials or other suitable sealed containers

-

A range of organic solvents (e.g., Dichloromethane, THF, Chloroform, Acetone, Ethyl Acetate, Methanol, Ethanol, Toluene, Hexane)

Safety Precautions

-

Handle 5-Bromo-benzothiazole-2-carbaldehyde in a well-ventilated area or fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Consult the Safety Data Sheet (SDS) for the compound and all solvents used. The compound may be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[8][9][10]

Step-by-Step Methodology

The following workflow outlines the equilibrium solubility method, a gold standard for generating accurate solubility data.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Steps:

-

Analytical Method Preparation:

-

Develop a reliable analytical method (e.g., HPLC-UV) to quantify the concentration of 5-Bromo-benzothiazole-2-carbaldehyde.

-

Prepare a concentrated stock solution in a solvent where it is freely soluble (e.g., Dichloromethane or THF).

-

Create a calibration curve by making a series of dilutions from the stock solution and measuring their response. This is critical for accurate quantification.

-

-

Sample Preparation:

-

Into a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 2 mL).

-

Add an excess of solid 5-Bromo-benzothiazole-2-carbaldehyde to each vial. An amount that is visibly in excess after equilibration is required (e.g., 10-20 mg). This ensures a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the minimum time required.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand briefly to let the bulk of the solid settle.

-

Centrifuge the vials to pellet the remaining undissolved solid.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Perform an accurate serial dilution of the filtered supernatant to bring its concentration within the linear range of your analytical calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using the pre-established HPLC or UV-Vis method.

-

Use the calibration curve to determine the concentration of 5-Bromo-benzothiazole-2-carbaldehyde in the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Interpreting Results and Building a Solubility Profile

By repeating the protocol with a diverse range of solvents, a comprehensive solubility profile can be constructed.

Table 2: Example Solubility Data Presentation

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Chlorinated | Dichloromethane | 3.1 | Good | [Data to be filled from experiment] |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Good | [Data to be filled from experiment] |

| Ketones | Acetone | 5.1 | Good | [Data to be filled from experiment] |

| Esters | Ethyl Acetate | 4.4 | Moderate | [Data to be filled from experiment] |

| Alcohols | Methanol | 5.1 | Moderate | [Data to be filled from experiment] |

| Alcohols | Ethanol | 4.3 | Moderate | [Data to be filled from experiment] |

| Aromatics | Toluene | 2.4 | Poor to Moderate | [Data to be filled from experiment] |

| Alkanes | n-Hexane | 0.1 | Poor | [Data to be filled from experiment] |

Visualizing Solubility Relationships

The relationship between solvent properties and solubility can be visualized to provide deeper insights.

Caption: Predicted Solubility Based on Intermolecular Forces.

This diagram illustrates that the strong dipole-dipole interactions between the compound's polar groups and polar aprotic solvents are expected to result in the highest solubility. The potential for hydrogen bonding with polar protic solvents suggests moderate solubility, while the mismatch with non-polar solvents leads to poor solubility.

Conclusion

References

- Vertex AI Search. (n.d.). Benzothiazole - Solubility of Things.

- Department of Chemistry, University of Calgary. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Department of Chemistry, University of Isfahan. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Benchchem. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1.

- Chem-Impex. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde.

- Royal Society of Chemistry. (2017). Luminescent properties of benzothiazole derivatives and their application in white light emission.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Benchchem. (n.d.). Benzothiazole | High-Purity Reagent for Research.

- National Center for Biotechnology Information. (n.d.). Benzothiazole | C7H5NS | CID 7222 - PubChem.

- Labomat. (2024). Safety Data Sheet - Benzothiazole.

- Guidechem. (n.d.). 5-bromo-benzothiazole-2-carbaldehyde 885279-64-1.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-bromo-2-thiophenecarbaldehyde.

- National Center for Biotechnology Information. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Amino-5-bromobenzaldehyde.

- National Center for Biotechnology Information. (n.d.). 5-Bromobenzothiazole | C7H4BrNS | CID 3610155 - PubChem.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,1,3-Benzothiadiazole-5-carbaldehyde.

- ResearchGate. (2024). Benzothiazine derivatives solubility?.

- Chemical Technology Co.,LTD. (n.d.). 5-BROMO-BENZOTHIAZOLE-2-CARBALDEHYDE, CasNo.885279-64-1.

Sources

- 1. 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.ws [chem.ws]

- 4. Page loading... [guidechem.com]

- 5. aoen.lookchem.com [aoen.lookchem.com]

- 6. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. fishersci.com [fishersci.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 5-Bromo-benzothiazole-2-carbaldehyde: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

5-Bromo-benzothiazole-2-carbaldehyde is a pivotal heterocyclic compound that serves as a highly versatile building block in modern medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a benzothiazole core functionalized with a reactive aldehyde group and a bromine atom, offers multiple sites for chemical modification. This strategic combination of functional groups makes it an essential intermediate in the synthesis of complex, biologically active molecules.[1] This guide provides an in-depth technical overview of its commercial availability, established synthesis protocols, and significant applications, particularly in the realm of drug discovery and material science, to empower researchers in their scientific endeavors.

Physicochemical Properties and Identification

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. Key identifiers and characteristics of 5-Bromo-benzothiazole-2-carbaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 885279-64-1 | [1][2][3][4][5] |

| Molecular Formula | C₈H₄BrNOS | [1][3][5] |

| Molecular Weight | 242.09 g/mol | [1][2][3] |

| Appearance | Yellow to light yellow powder | [1] |

| Melting Point | 147 ± 5 °C | [1] |

| Purity | ≥96% (NMR) | [1][6] |

| Storage Conditions | 0-8 °C, Store in a cool & dry place | [1][5] |

Commercial Availability for Research Purposes

5-Bromo-benzothiazole-2-carbaldehyde is readily available from several commercial suppliers, positioning it as an accessible reagent for laboratory-scale synthesis and research. It is important to note that this compound is intended for research use only and not for human or veterinary applications.[2]

| Supplier | Catalog/Product Number | Purity |

| Benchchem | B1519838 | Not Specified |

| Chem-Impex | 29166 | ≥ 96% (NMR) |

| United States Biological | 234036 | ≥96% (NMR) |

| Alchem Pharmtech | Z-07426 | 95% |

| SINFOO Chemical | A036507 | Not Specified |

| Guidechem | (Marketplace) | ≥99% (from some listings) |

Synthesis and Manufacturing: A Protocol Overview

The most common and direct laboratory-scale synthesis of 5-Bromo-benzothiazole-2-carbaldehyde involves the electrophilic bromination of benzothiazole-2-carbaldehyde.[2] This method is favored for its straightforward approach and selective functionalization at the 5-position of the benzothiazole ring.[2]

Workflow for Direct Bromination

Caption: Workflow for the direct bromination synthesis method.

Detailed Experimental Protocol: Direct Bromination

-

Preparation: Dissolve the starting material, benzothiazole-2-carbaldehyde, in an inert organic solvent such as dichloromethane (DCM).[2]

-

Cooling: Chill the solution in an ice bath to a controlled temperature of 0 °C to manage the exothermic nature of the reaction and prevent over-bromination.[2]

-

Bromination: Slowly add a stoichiometric amount of molecular bromine (Br₂), typically dissolved in the same solvent, to the cooled solution. The addition should be dropwise to maintain temperature control.[2]

-

Reaction: Allow the mixture to stir for a period of 15 to 60 minutes. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).[2]

-

Workup: Upon completion, the reaction is quenched, typically with a reducing agent like sodium thiosulfate solution, to neutralize any remaining bromine.

-

Purification: The crude product is then extracted, dried, and purified, commonly using column chromatography, to yield the final 5-Bromo-benzothiazole-2-carbaldehyde product.

Core Applications in Scientific Research and Development

The utility of 5-Bromo-benzothiazole-2-carbaldehyde spans multiple scientific disciplines, from creating new therapeutics to developing advanced materials.[1][2]

Caption: Relationship between the core compound and its applications.

Pharmaceutical and Drug Development

The benzothiazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and experimental therapeutic agents.[7][8][9] 5-Bromo-benzothiazole-2-carbaldehyde is a crucial intermediate in this field.

-

Antimicrobial Agents: It is extensively used in the synthesis of novel benzothiazole derivatives that exhibit significant antibacterial and antifungal properties.[2][7] These derivatives are critical in the ongoing effort to combat resistant microbial strains.[2]

-

Anticancer Drugs: The benzothiazole core has been explored for designing potent anticancer agents.[7][9] Derivatives of this compound have been investigated as tubulin polymerization inhibitors, which disrupt the cellular machinery of cancer cells, leading to antiproliferative effects.[2]

Organic Synthesis

In synthetic chemistry, the compound serves as a versatile building block.[1][2] Its aldehyde group is amenable to a wide range of chemical transformations, including nucleophilic additions, oxidations, and reductions, allowing chemists to construct complex molecular architectures with desired functionalities.[2]

Fluorescent Probes and Imaging

This compound is also a precursor for creating fluorescent probes used in biological imaging.[1][2] These probes are instrumental for visualizing and studying dynamic cellular processes in real-time, aiding in biochemical assays and cellular imaging studies.[1][2]

Material Science

In material science, 5-Bromo-benzothiazole-2-carbaldehyde contributes to the development of new materials with unique electronic and optical properties.[1][2] Its applications extend to the synthesis of dyes, pigments, and components for electronic devices.[1]

Mechanism of Action Context

The mechanism of action is dependent on the final derivative synthesized from 5-Bromo-benzothiazole-2-carbaldehyde.[2] In a pharmaceutical context, its derivatives typically function as inhibitors or modulators of specific biological targets, such as enzymes or receptors.[2] The benzothiazole scaffold can engage with these targets through various non-covalent or covalent interactions, thereby modulating biological pathways relevant to the disease being studied.[2]

Conclusion

5-Bromo-benzothiazole-2-carbaldehyde is a commercially accessible and highly valuable chemical intermediate. Its robust synthesis protocols and versatile reactivity make it a cornerstone for innovation in drug discovery, diagnostics, and material science. For researchers and drug development professionals, a thorough understanding of this compound's properties and applications is key to unlocking new scientific advancements and therapeutic possibilities.

References

- 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1 | Benchchem. (URL: )

- 5-Bromo-benzothiazole-2-carbaldehyde - Chem-Impex. (URL: )

- CAS 768-11-6 | 5-Bromobenzothiazole-2-carbaldehyde - Alchem.Pharmtech. (URL: )

- 5-Bromo-Benzothiazole-2-carbaldehyde ≥96% CAS - United St

- 5-Bromo-benzothiazole-2-carbaldehyde - SINFOO Chemical Solutions Co., Ltd. (URL: )

- CAS 885279-64-1 | 5-BROMO-BENZOTHIAZOLE-2-CARBALDEHYDE supply - Guidechem. (URL: )

- 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem. (URL: )

- 5-BROMO-BENZOTHIAZOLE-2-CARBALDEHYDE, CasNo.885279-64-1 Chemical Technology Co.,LTD(expird) China (Mainland). (URL: )

- 5-Bromothiazole-2-carbaldehyde 97% | CAS: 933752-44-4 | AChemBlock. (URL: )

- A Review on Recent Development and biological applications of benzothiazole deriv

- ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (URL: )

- Note on Benzothiazole used in Modern Day Drug Designing and Development. (URL: )

- CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google P

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (URL: )

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-benzothiazole-2-carbaldehyde | 885279-64-1 | Benchchem [benchchem.com]

- 3. sinfoochem.com [sinfoochem.com]

- 4. Page loading... [guidechem.com]

- 5. 5-BROMO-BENZOTHIAZOLE-2-CARBALDEHYDE, CasNo.885279-64-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. usbio.net [usbio.net]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. longdom.org [longdom.org]

- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 5-Bromo-benzothiazole-2-carbaldehyde

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Bromo-benzothiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-benzothiazole-2-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] The benzothiazole core is a recognized pharmacophore present in a wide array of biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory activities.[2] The strategic placement of a bromine atom at the 5-position provides a versatile handle for further functionalization, typically through cross-coupling reactions, while the aldehyde group at the 2-position is a gateway for constructing more complex molecular architectures via condensations, reductive aminations, and other carbonyl chemistries. This guide provides a detailed exploration of the primary synthetic routes to this valuable intermediate, focusing on the critical starting materials and the chemical logic underpinning their transformation.

Primary Synthetic Pathways and Core Starting Materials

The synthesis of 5-Bromo-benzothiazole-2-carbaldehyde can be logically approached from two principal directions:

-

Pathway A: Ring Construction from an Arylamine Precursor. This "bottom-up" approach involves building the benzothiazole heterocycle from a suitably substituted aniline derivative.

-

Pathway B: Functional Group Transformation of a Pre-formed Benzothiazole. This "functionalization" approach starts with a benzothiazole already possessing the 5-bromo substituent and modifies a group at the 2-position to generate the aldehyde.

Pathway A: Synthesis via Cyclization of 2-Amino-4-bromothiophenol

This is a classic and highly convergent strategy for constructing the benzothiazole skeleton. The core of this method relies on the reaction of an ortho-aminothiophenol with a synthon that provides the C2 carbon of the thiazole ring.

Starting Material Focus: 2-Amino-4-bromothiophenol

2-Amino-4-bromothiophenol is the cornerstone starting material for this pathway.[3] It contains the essential aniline and thiophenol functionalities in the correct ortho orientation, pre-organized for cyclization, along with the required bromine substituent.

Synthesis of 2-Amino-4-bromothiophenol: This key intermediate is not always commercially available in large quantities and may need to be synthesized. A common route starts from 2-chloronitrobenzene or a related compound. The synthesis involves the displacement of a leaving group by a sulfur nucleophile followed by the reduction of the nitro group to an amine.[4][5] For instance, reacting 2-chloro-5-bromonitrobenzene with sodium sulfide can both displace the chloride and reduce the nitro group in a one-pot fashion.[5]

Cyclization Strategy to Form the Benzothiazole Ring

With 2-amino-4-bromothiophenol in hand, the subsequent step is the crucial ring-closing reaction. To install the 2-carbaldehyde group, a C2 synthon equivalent to a formyl group is required. A direct reaction with glyoxylic acid or its derivatives is a common and effective method.

Experimental Protocol: Cyclization with Glyoxylic Acid

This protocol outlines the condensation of 2-amino-4-bromothiophenol with glyoxylic acid to form 5-bromo-benzothiazole-2-carboxylic acid, which is then converted to the target aldehyde.

Step 1: Synthesis of 5-Bromo-benzothiazole-2-carboxylic acid

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-bromothiophenol (1.0 eq) in ethanol.

-

Add an aqueous solution of glyoxylic acid (1.1 eq) to the flask.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product, 5-bromo-benzothiazole-2-carboxylic acid, will often precipitate from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Reduction of the Carboxylic Acid to the Aldehyde The conversion of the carboxylic acid to the aldehyde can be achieved via a two-step process: activation of the carboxylic acid followed by a controlled reduction.

-

Activation: Convert the carboxylic acid to an activated intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an N-acylbenzotriazole.

-

Reduction: Reduce the activated intermediate to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) or via a Rosenmund reduction (catalytic hydrogenation of the acid chloride over a poisoned palladium catalyst).

Visualization of Pathway A

Caption: Synthesis of the target aldehyde starting from 2-Amino-4-bromothiophenol.

Pathway B: Oxidation of 5-Bromo-2-methylbenzothiazole

This pathway is an excellent example of a functional group interconversion strategy. It leverages the relative ease of synthesizing the 2-methyl substituted benzothiazole, followed by a selective oxidation of the methyl group.

Starting Material Focus: 5-Bromo-2-methylbenzothiazole

The precursor for this route, 5-Bromo-2-methylbenzothiazole, is a stable, crystalline solid. The methyl group at the C2 position is analogous to a benzylic position and is thus activated for oxidation.

Synthesis of 5-Bromo-2-methylbenzothiazole: This intermediate is typically prepared using one of two reliable methods:

-

From 2-Amino-4-bromothiophenol: A straightforward condensation with acetic anhydride or acetyl chloride provides the 2-methyl substituted benzothiazole in high yield.

-

From 4-Bromoaniline: The Hugershoff synthesis involves the reaction of 4-bromoaniline with ammonium thiocyanate and bromine in acetic acid to first form 2-amino-5-bromobenzothiazole, which can then be converted to the 2-methyl derivative via the Sandmeyer reaction followed by substitution, or more directly by reacting 4-bromoaniline with N-acetyl-cysteamine followed by cyclization. A more direct route involves reacting 4-bromoaniline with potassium thiocyanate and bromine to form 2-amino-5-bromobenzothiazole, which is then diazotized and subjected to reactions to replace the amino group with a methyl group. A more common approach is the Jacobson-Hugershoff synthesis where 4-bromoaniline is reacted with sulfur and a methyl source.

Oxidation Strategy

The critical step in this pathway is the selective oxidation of the C2-methyl group to an aldehyde without over-oxidation to the carboxylic acid or degradation of the heterocyclic ring. Several reagents are suitable for this benzylic-type oxidation.[6]

-

Selenium Dioxide (SeO₂): A classic reagent for the oxidation of activated methyl groups to aldehydes. The reaction is typically carried out in a solvent like dioxane or acetic acid at elevated temperatures.

-

Manganese Dioxide (MnO₂): An effective and mild oxidant for benzylic and allylic alcohols, and can also be used for the oxidation of activated methyl groups, though it may require stoichiometric or excess amounts.

-

Cerium(IV) Ammonium Nitrate (CAN): Can be used under specific conditions to effect this transformation.

-

OH Radical Oxidation: Studies have shown that gas-phase oxidation of 2-methylbenzothiazole with OH radicals can lead to the formation of the corresponding aldehyde, highlighting the susceptibility of the methyl group to oxidation.[7][8]

Experimental Protocol: Selenium Dioxide Oxidation

-

To a solution of 5-Bromo-2-methylbenzothiazole (1.0 eq) in a suitable solvent such as 1,4-dioxane, add selenium dioxide (1.1 - 1.5 eq).

-

Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The reaction should be performed in a well-ventilated fume hood due to the toxicity of selenium compounds.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the black selenium byproduct.

-

The filtrate is then concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Bromo-benzothiazole-2-carbaldehyde.

Visualization of Pathway B

Caption: Synthesis via oxidation of the 2-methyl group of 5-Bromo-2-methylbenzothiazole.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A (from 2-Amino-4-bromothiophenol) | Pathway B (from 5-Bromo-2-methylbenzothiazole) |

| Overall Strategy | Convergent, builds the heterocycle directly. | Linear, involves functional group transformation. |

| Key Starting Material | 2-Amino-4-bromothiophenol | 5-Bromo-2-methylbenzothiazole |

| Number of Steps | Can be longer if the starting thiophenol is not available. Typically 2-3 steps from the thiophenol. | Generally shorter, often 2 steps from the corresponding aminothiophenol. |

| Key Transformation | Cyclocondensation | Selective benzylic oxidation |

| Reagent Toxicity | Involves standard organic reagents. Thiophenols are malodorous. | Often employs toxic heavy metal oxidants like Selenium Dioxide. Requires careful handling and waste disposal. |

| Scalability | Generally scalable, precipitation of intermediates can aid purification. | Scalability can be limited by the use of stoichiometric heavy metal oxidants and chromatographic purification. |

| Yields | Often provides good to high yields. | Yields can be variable depending on the oxidant and potential for over-oxidation. |

Conclusion and Scientist's Perspective

Both pathways presented offer viable and robust methods for the synthesis of 5-Bromo-benzothiazole-2-carbaldehyde. The choice of route often depends on the availability and cost of the primary starting materials.

-

Pathway B (Oxidation) is often preferred for its directness if 5-Bromo-2-methylbenzothiazole is readily accessible. The primary challenge lies in achieving clean, selective oxidation and managing the associated toxic reagents. It is an excellent route for small to medium-scale synthesis where speed is a priority.

-

Pathway A (Cyclization) represents a more classical and fundamentally robust approach. While it may involve more steps if the key 2-amino-4-bromothiophenol intermediate needs to be prepared, it avoids the use of harsh, stoichiometric heavy metal oxidants in the final stages. This route is often more amenable to large-scale production and process optimization.

Ultimately, a thorough understanding of these fundamental starting materials and the synthetic logic behind their transformation empowers researchers to efficiently access 5-Bromo-benzothiazole-2-carbaldehyde, a critical component for innovation in drug discovery and materials science.

References

- RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

- MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.

- Chem-Impex. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde.

- Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance.

- Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.

- Canadian Journal of Chemistry. (2018, December 13). Oxidative Ring-Opening of Benzothiazole Derivatives.

- ChemicalBook. (2025, July 16). 2-AMINO-4-BROMOBENZENETHIOL | 93933-49-4.

- Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.

- National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.

- National Institutes of Health. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.

- Sigma-Aldrich. (n.d.). 2-Amino-4-bromophenol.

- Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 2-Aminothiophenol.

- International Journal of Pharmacy. (n.d.). A review on benzothiazole – a versatile scaffold in the field of pharmaceutical chemistry.

- Organic Syntheses Procedure. (n.d.). 2-Amino-5-bromobenzaldehyde.

- Wikipedia. (n.d.). 4-Bromothiophenol.

- PubMed Central. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene.

- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.

- Google Patents. (n.d.). US3931321A - Process for the preparation of O-aminothiophenols.

- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

- Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by benzylic oxidation.

- ResearchGate. (n.d.). (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.

- ResearchGate. (n.d.). (PDF) Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates.

- Organic Chemistry Portal. (2019). One-Pot Three-Component Strategy for Polysubstituted 2-Aminothiazoles via Ring Opening of α-Nitro Epoxides.

- Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution.

- National Institutes of Health. (n.d.). Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijper.org [ijper.org]

- 3. 2-AMINO-4-BROMOBENZENETHIOL | 93933-49-4 [chemicalbook.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]

- 6. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]

- 7. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Theoretical Deep Dive into 5-Bromo-benzothiazole-2-carbaldehyde: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical examination of 5-Bromo-benzothiazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Moving beyond simple procedural outlines, this document delves into the quantum chemical underpinnings that dictate the molecule's structure, reactivity, and spectroscopic behavior. By integrating high-level computational data with experimental findings, we offer a validated framework for understanding and predicting the properties of this versatile scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel benzothiazole-based agents.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The introduction of a bromine atom and a carbaldehyde group at the 5- and 2-positions, respectively, modulates the electronic and steric properties of the benzothiazole core, making 5-Bromo-benzothiazole-2-carbaldehyde a key intermediate for the synthesis of novel therapeutic agents.[1][2] A profound understanding of its intrinsic molecular properties is therefore paramount for the targeted design of next-generation pharmaceuticals.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the electronic structure, molecular geometry, and reactivity of molecules, complementing and often guiding experimental work.[4] This guide will elucidate the theoretical framework for studying 5-Bromo-benzothiazole-2-carbaldehyde, offering a robust protocol for its computational analysis.

Molecular Structure and Synthesis

Synthesis Pathway

The most common laboratory-scale synthesis of 5-Bromo-benzothiazole-2-carbaldehyde involves the electrophilic bromination of benzothiazole-2-carbaldehyde.[1] This reaction's selectivity and efficiency are crucial for obtaining a pure product for subsequent theoretical and experimental investigations.

Experimental Protocol: Synthesis of 5-Bromo-benzothiazole-2-carbaldehyde

-

Dissolution: Dissolve benzothiazole-2-carbaldehyde in an inert organic solvent, such as dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath to control the reaction's exothermicity and prevent over-bromination.

-

Bromination: Add molecular bromine (Br₂) dropwise to the cooled solution with constant stirring.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 15-60 minutes.[1]

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) to remove excess bromine.

-

Extraction and Purification: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography or recrystallization to yield 5-Bromo-benzothiazole-2-carbaldehyde as a yellow to light yellow powder.[2]

Optimized Molecular Geometry: A Comparative Analysis

The three-dimensional structure of 5-Bromo-benzothiazole-2-carbaldehyde has been elucidated through single-crystal X-ray diffraction (SC-XRD) and corroborated by quantum chemical calculations.[1] DFT calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have proven to be highly effective in predicting the geometric parameters with remarkable accuracy.[1][4]

The molecule crystallizes in the monoclinic space group P2₁/c.[1] The benzothiazole core is essentially planar, with the aldehyde group at the 2-position exhibiting a slight dihedral angle relative to the fused ring system.[1] The bromine atom at the 5-position introduces notable steric and electronic effects.[1]

A comparison of key experimental and theoretical geometric parameters is presented in Table 1. The strong correlation between the calculated and experimental values validates the chosen computational methodology.

Table 1: Selected Bond Lengths and Bond Angles of 5-Bromo-benzothiazole-2-carbaldehyde

| Parameter | Experimental (Å/°)[1] | Theoretical (B3LYP/6-311++G(d,p)) (Å/°)[1] |

| C–Br Bond Length | 1.89 | 1.88 |

| C=O Bond Length | 1.22 | 1.23 |

| C–S Bond Length | - | 1.75 |

| C–N Bond Length | - | 1.32 |

| Dihedral Angle (Benzothiazole-Aldehyde) | 8.9 | - |

Quantum Chemical Calculations: Unveiling Electronic Properties

Quantum chemical calculations are instrumental in understanding the electronic behavior of 5-Bromo-benzothiazole-2-carbaldehyde. These computational methods provide a microscopic view of the electron distribution and energy levels, which are critical determinants of a molecule's reactivity and spectroscopic signatures.

Computational Protocol: DFT Calculations

-

Software: All calculations are performed using the Gaussian 09 software package or a similar program.[4]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed, which combines the accuracy of DFT with a portion of the exact Hartree-Fock exchange.

-

Basis Set: The 6-311++G(d,p) basis set is utilized, which provides a good balance between computational cost and accuracy for molecules containing second-row elements and beyond.[4]

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation without any imaginary frequencies, confirming it as a true minimum on the potential energy surface.[4]

-

Frequency Analysis: Vibrational frequencies are calculated to confirm the nature of the stationary point and to simulate the infrared spectrum.

-

Electronic Properties: Subsequent calculations are performed on the optimized geometry to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[5] The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[5][6] A smaller HOMO-LUMO gap suggests higher reactivity.

For 5-Bromo-benzothiazole-2-carbaldehyde, the HOMO is primarily localized on the benzothiazole ring system, particularly the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the carbaldehyde group and the thiazole ring, suggesting these regions are susceptible to nucleophilic attack.

Caption: Frontier Molecular Orbitals of 5-Bromo-benzothiazole-2-carbaldehyde.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack.[4][7] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

-

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are the most likely sites for nucleophilic attack.

-

Green regions: Represent neutral or near-zero potential.

In 5-Bromo-benzothiazole-2-carbaldehyde, the MEP map reveals that the most negative potential is localized around the oxygen atom of the carbaldehyde group and the nitrogen atom of the thiazole ring, making them prime targets for electrophiles. The hydrogen atoms of the aromatic ring and the carbaldehyde group exhibit the most positive potential, indicating their susceptibility to nucleophilic attack.

Caption: Conceptual representation of an MEP map indicating reactive sites.

Spectroscopic Analysis: Bridging Theory and Experiment

Theoretical calculations of vibrational and electronic spectra provide a powerful means to interpret and assign experimental data.

Vibrational Spectroscopy (FT-IR)

The theoretical vibrational frequencies, calculated using DFT, can be correlated with the experimental Fourier-Transform Infrared (FT-IR) spectrum. While a direct one-to-one correspondence is not always perfect due to the gas-phase nature of the calculations and the solid-state nature of the experiment, the calculated frequencies are typically scaled by an empirical factor to improve agreement. This allows for the confident assignment of key vibrational modes.

Table 2: Key Vibrational Frequencies of 5-Bromo-benzothiazole-2-carbaldehyde

| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |

| C=O Stretch (Aldehyde) | ~1700 | Calculated Value |

| C=N Stretch (Thiazole) | ~1640 | Calculated Value |

| Aromatic C=C Stretch | ~1460 | Calculated Value |

| C-Br Stretch | ~600-700 | Calculated Value |

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. The calculated excitation energies and oscillator strengths correspond to the absorption maxima (λ_max) observed experimentally. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical studies on 5-Bromo-benzothiazole-2-carbaldehyde, demonstrating the power of computational chemistry in elucidating its structural, electronic, and spectroscopic properties. The strong agreement between theoretical predictions and experimental data underscores the validity of the DFT/B3LYP/6-311++G(d,p) approach for studying this class of compounds.

The insights gained from these theoretical studies can be directly applied to:

-

Rational Drug Design: By understanding the key reactive sites and electronic properties, medicinal chemists can design more potent and selective benzothiazole-based drugs.

-

Materials Science: The electronic and optical properties predicted by these calculations can guide the development of new functional materials, such as fluorescent probes and organic dyes.[2]

-

Reaction Mechanism Elucidation: Computational methods can be employed to study the reaction mechanisms involving 5-Bromo-benzothiazole-2-carbaldehyde, aiding in the optimization of synthetic routes.

Future theoretical work could explore the compound's interactions with biological targets through molecular docking and molecular dynamics simulations, further bridging the gap between fundamental molecular properties and practical applications.

References

- Benchchem. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde.

- Fatima, A., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health.

- ResearchGate. (2022). Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole.

- Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science.

- Chem-Impex. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde.

- Vijayan, N., et al. (n.d.). Asian Journal of Chemistry.

- Scirp.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives.

- PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde.

- ResearchGate. (2022). Molecular Modeling and Spectroscopic Studies of Benzothiazole.

- DTIC. (1993). Molecular Surface Electrostatic Potentials in the Analysis of Non-Hydrogen-Bonding Noncovalent Interactions.

- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.